2-Pentene, 4,4-diethoxy-2-methyl-

Description

Chemical Structure and Properties

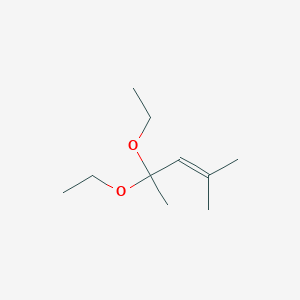

The compound 2-Pentene, 4,4-diethoxy-2-methyl- is an alkene derivative with a five-carbon backbone (pentene) featuring a double bond at position 2. Key substituents include:

- A methyl group (-CH₃) at position 2.

- Two ethoxy groups (-OCH₂CH₃) at position 4.

Molecular Formula: C₁₀H₂₀O₂ (calculated based on substituents).

Molecular Weight: ~172.27 g/mol (calculated).

Key Features:

- Steric hindrance from the methyl and ethoxy groups may influence reactivity and stability.

While direct experimental data for this compound is unavailable in the provided evidence, its properties can be inferred through comparisons with structurally similar alkenes (e.g., dimethyl- or methoxy-substituted pentenes) .

Properties

CAS No. |

823789-24-8 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

4,4-diethoxy-2-methylpent-2-ene |

InChI |

InChI=1S/C10H20O2/c1-6-11-10(5,12-7-2)8-9(3)4/h8H,6-7H2,1-5H3 |

InChI Key |

UDTNIWPMFIVCMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)(C=C(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentene, 4,4-diethoxy-2-methyl- typically involves the alkylation of 2-pentene with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

Solvent: Ethanol or other suitable organic solvents.

Industrial Production Methods

On an industrial scale, the production of 2-Pentene, 4,4-diethoxy-2-methyl- may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pentene, 4,4-diethoxy-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alkanes or alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions include:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes, alcohols.

Substitution: Halogenated compounds, amines.

Scientific Research Applications

2-Pentene, 4,4-diethoxy-2-methyl- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentene, 4,4-diethoxy-2-methyl- involves its interaction with molecular targets through its functional groups. The ethoxy groups and the double bond play crucial roles in its reactivity. The compound can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of various products. The pathways involved include:

Electrophilic Addition: The double bond reacts with electrophiles, forming carbocations.

Nucleophilic Substitution: The ethoxy groups can be replaced by nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

4,4-Dimethyl-2-Pentene Isomers

Examples :

- (E)-4,4-Dimethyl-2-pentene (CAS 690-08-4)

- (Z)-4,4-Dimethyl-2-pentene (CAS 762-63-0)

| Property | (E)-4,4-Dimethyl-2-pentene | (Z)-4,4-Dimethyl-2-pentene |

|---|---|---|

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol |

| Boiling Point | Not reported | Not reported |

| Stability/Reactivity | Higher steric hindrance at double bond reduces reactivity compared to less substituted alkenes. |

Comparison with Target Compound :

- The target compound’s diethoxy groups increase polarity and molecular weight (~172 vs. 98 g/mol), likely elevating boiling points and altering solubility.

- Steric effects from bulkier ethoxy groups may further reduce reactivity in addition reactions compared to dimethyl analogs.

2-Pentene, 2-Methoxy-4,4-Dimethyl-, (E)- (CAS 66017-29-6)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Structure | Methoxy (-OCH₃) at position 2; dimethyl at position 4. |

Comparison with Target Compound :

- The methoxy group in this compound is less polar than ethoxy but still introduces oxygen-based reactivity.

- The target compound’s diethoxy groups may enhance hydrophilicity and reduce volatility compared to this analog.

3-Ethyl-2-Pentene (CAS 816-79-5)

| Property | Value |

|---|---|

| Boiling Point | 94°C |

| Density | 0.717 g/mL |

| Refractive Index | 1.414 |

Comparison with Target Compound :

- The ethyl substituent in this compound is nonpolar, leading to lower boiling points compared to the target’s ethoxy-substituted structure.

- The target compound’s oxygen atoms may facilitate interactions in catalytic or oxidative reactions, unlike the purely hydrocarbon 3-ethyl analog.

Thermodynamic Stability of Pentene Isomers

Evidence from alkene stability studies (e.g., 1-pentene vs. 2-pentene isomers) shows that 2-pentene isomers generally exhibit faster ignition in combustion due to greater stability from hyperconjugation . For example:

Implications for Target Compound :

- Steric hindrance could slow reactions like hydrogenation or halogenation compared to less substituted alkenes.

Data Tables

Table 1: Physical Properties of Comparable Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| 2-Pentene, 4,4-diethoxy-2-methyl-* | C₁₀H₂₀O₂ | 172.27 (calculated) | ~180–200 (est.) | ~0.90 (est.) |

| (E)-4,4-Dimethyl-2-pentene | C₇H₁₄ | 98.19 | Not reported | Not reported |

| (Z)-4,4-Dimethyl-2-pentene | C₇H₁₄ | 98.19 | Not reported | Not reported |

| 3-Ethyl-2-pentene | C₇H₁₄ | 98.19 | 94 | 0.717 |

Table 2: Reactivity Trends

| Compound | Key Reactivity Features |

|---|---|

| 2-Pentene, 4,4-diethoxy-2-methyl- | Likely slower electrophilic addition due to steric hindrance and electron-donating ethoxy groups. |

| (E/Z)-4,4-Dimethyl-2-pentene | Moderate reactivity; steric hindrance reduces addition rates. |

| 3-Ethyl-2-pentene | Higher reactivity in radical reactions (e.g., combustion) due to lack of polar groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.